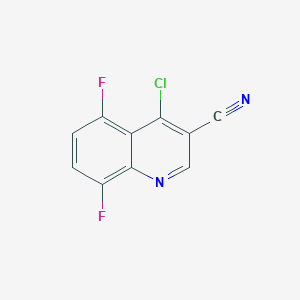

4-Chloro-5,8-difluoroquinoline-3-carbonitrile

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

¹³C NMR (125 MHz, CDCl₃):

¹⁹F NMR (282 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry

- ESI-MS : m/z = 225.0 [M+H]⁺ (calc. 224.59).

- Fragmentation peaks at m/z 190 (loss of Cl), 162 (loss of F).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

- HOMO-LUMO gap : 4.8 eV (B3LYP/6-311+G(d,p)), indicating moderate reactivity.

- Electrostatic potential maps show electron-deficient regions near fluorine and chlorine atoms, favoring nucleophilic attack at position 3.

Table 2: Key DFT-Derived Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -6.3 eV |

| LUMO Energy | -1.5 eV |

| Dipole Moment | 4.2 Debye |

| Partial Charges | Cl: -0.15, F: -0.12 |

Molecular Orbital Analysis

- The HOMO is localized on the quinoline π-system and cyano group.

- The LUMO resides on the pyridine ring, facilitating electrophilic substitution at position 3.

Properties

IUPAC Name |

4-chloro-5,8-difluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3ClF2N2/c11-9-5(3-14)4-15-10-7(13)2-1-6(12)8(9)10/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOAHJVPSRSWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=C(C=N2)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252097 | |

| Record name | 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936497-95-9 | |

| Record name | 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936497-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile involves several steps. One common method includes the reaction of 4-chloroquinoline with fluorinating agents under specific conditions to introduce the fluorine atoms at the 5 and 8 positions. The nitrile group is then introduced at the 3 position through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

4-Chloro-5,8-difluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-Chloro-5,8-difluoroquinoline-3-carbonitrile and its derivatives have been investigated for their potential antimicrobial properties. Compounds in the quinoline family are known for their broad-spectrum antibacterial and antifungal activities. For instance, related compounds such as cloxyquin have demonstrated effectiveness against resistant strains of bacteria like Staphylococcus aureus and Mycobacterium tuberculosis . The structural characteristics of 4-chloro-5,8-difluoroquinoline derivatives suggest similar potential, particularly in targeting bacterial infections.

Cancer Therapeutics

The compound has been studied for its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor. PI3K pathways are crucial in cancer cell proliferation and survival. Inhibitors targeting these pathways can provide therapeutic benefits in treating various cancers . The specific structure of this compound positions it as a candidate for further investigation in oncology.

Agricultural Applications

Fungicides and Pesticides

Research indicates that quinoline derivatives exhibit fungicidal properties. This compound may serve as a foundation for developing new fungicides that address the growing issue of pathogen resistance in crops . The compound's ability to inhibit fungal growth can be harnessed to create effective agricultural treatments.

Materials Science

Polymer Chemistry

In materials science, the unique properties of quinoline derivatives allow them to be incorporated into polymer matrices to enhance material characteristics. The incorporation of this compound into polymers can improve thermal stability and mechanical strength, making it valuable for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with modifications at positions 4, 5, 6, and 8 are structurally and functionally related to 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. Below is a comparative analysis of key analogs based on substituent patterns and similarity scores (calculated using molecular fingerprinting methods):

Data Table of Similar Compounds

| CAS No. | Compound Name | Substituents (Positions) | Similarity Score |

|---|---|---|---|

| 1823500-08-8 | 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile | Cl (4), F (8), OCH₃ (6) | 0.90 |

| 1017049-01-2 | 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile | Cl (4), OCH₃ (6,8) | 0.90 |

| 214476-78-5 | 4-Chloro-8-methoxyquinoline-3-carbonitrile | Cl (4), OCH₃ (8) | 0.88 |

| 1016769-41-7 | 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile | Cl (4), OCF₂H (8) | 0.88 |

| 214476-68-3 | 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile | Cl (4), OCH₃ (5,8) | 0.87 |

Data sourced from structural similarity assessments .

Substituent Effects and Key Findings

Fluorine vs. Methoxy Groups :

- The substitution of fluorine (e.g., at position 5 or 8) with methoxy groups reduces similarity scores (e.g., 0.87 for 5,8-dimethoxy vs. 0.90 for fluoro-methoxy analogs). Fluorine’s smaller size and higher electronegativity likely enhance π-stacking and hydrogen-bonding interactions, critical for target binding in drug design .

- The 8-fluoro-6-methoxy analog (CAS 1823500-08-8) retains a high similarity score (0.90), suggesting that mixed halogen-alkoxy substitutions preserve core pharmacophoric features.

Difluoromethoxy Substitution: The difluoromethoxy group (OCF₂H) at position 8 (CAS 1016769-41-7) yields a similarity score of 0.87.

Position-Specific Trends :

- Methoxy substitutions at position 5 (e.g., CAS 214476-68-3) result in lower similarity (0.87), indicating that substituent placement significantly impacts molecular recognition. Position 5 is likely a sensitive region for steric or electronic interactions.

Biological Activity

4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family, characterized by its unique halogen substitutions. Its molecular formula is C₁₀H₃ClF₂N₂, and it has a molecular weight of approximately 224.59 g/mol. This compound has garnered attention due to its notable biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound consists of a quinoline core with chlorine and fluorine atoms at the 4, 5, and 8 positions, and a cyano group at the 3-position. These modifications significantly influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₃ClF₂N₂ |

| Molecular Weight | 224.59 g/mol |

| Chemical Structure | Quinoline derivative |

The biological activity of this compound primarily involves its ability to inhibit specific enzymes or pathways crucial for microbial survival. This compound has been shown to bind effectively to various biological targets, which enhances its therapeutic potential.

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of bacterial strains. It can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or metabolic pathways crucial for survival.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting protein kinases involved in cell proliferation and survival signaling pathways .

Biological Activity Studies

Several studies have explored the biological activities of this compound. Notable findings include:

- Antimicrobial Efficacy : In vitro tests have demonstrated that this compound can effectively inhibit the growth of Staphylococcus aureus and other pathogenic bacteria, with minimum inhibitory concentrations (MICs) ranging from low micromolar levels .

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cancer cell signaling pathways .

Case Studies

- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of quinoline with similar structural features exhibited strong antibacterial activity against multidrug-resistant strains of bacteria. The study highlighted the importance of halogen substitutions in enhancing biological activity.

- Anticancer Mechanisms : Research conducted on various quinoline derivatives indicated that compounds structurally related to this compound inhibited tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of quinoline derivatives. Modifications at specific positions on the quinoline ring can lead to significant changes in biological activity:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₀H₃ClF₂N₂ | Antibacterial, anticancer |

| 4-Chloro-6-fluoroquinoline-3-carbonitrile | C₁₀H₄ClFN₂ | Varies; potential for different activity |

| 4-Chloro-6,7,8-trifluoroquinoline-3-carbonitrile | C₁₀H₂ClF₃N₂ | Increased lipophilicity may enhance activity |

Q & A

Q. How does this compound perform in catalytic applications (e.g., ligand design)?

- Methodological Answer :

- Ligand Synthesis : Coordinate via the nitrile group to transition metals (e.g., Ru or Pd).

- Activity Screening : Test in cross-coupling reactions (e.g., Heck or Buchwald-Hartwig) and compare turnover numbers with non-halogenated ligands.

- Stability Studies : Monitor ligand decomposition via TGA or mass spectrometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.